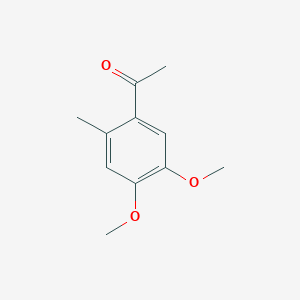

4',5'-Dimethoxy-2'-methylacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4,5-dimethoxy-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQQZPBPWOLATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383608 | |

| Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24186-66-1 | |

| Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5'-DIMETHOXY-2'-METHYLACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4',5'-Dimethoxy-2'-methylacetophenone chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4',5'-Dimethoxy-2'-methylacetophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted acetophenone of interest to researchers and professionals in organic synthesis and drug development. This document delves into its core chemical properties, synthesis, and potential applications, offering field-proven insights grounded in established chemical principles.

Introduction and Significance

This compound (CAS No. 24186-66-1) is an aromatic ketone.[1] Its structure, featuring a benzene ring substituted with two methoxy groups, a methyl group, and an acetyl group, makes it a valuable intermediate in organic synthesis. The specific arrangement of these functional groups offers multiple reaction sites and influences the molecule's overall reactivity, solubility, and spectroscopic characteristics. Understanding these properties is crucial for its effective utilization in the synthesis of more complex molecules, including potential pharmaceutical compounds.

Physicochemical and Computational Properties

The physical and chemical properties of a compound are foundational to its application in research and development. These parameters dictate its behavior in different solvents, its stability, and its potential interactions with other molecules. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 24186-66-1 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| IUPAC Name | 1-(4,5-dimethoxy-2-methylphenyl)ethanone | [2] |

| Purity | ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.21482 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

These computational chemistry data points suggest that the molecule has moderate lipophilicity (logP) and a relatively small polar surface area, which are important considerations in drug design for predicting membrane permeability and oral bioavailability.

Synthesis Pathway: A Mechanistic Approach

While specific, published synthetic procedures for this compound are not abundant, a logical and efficient route is the Friedel-Crafts acylation of 1,2-dimethoxy-4-methylbenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

The causality behind this choice of reaction is twofold:

-

High Regioselectivity : The electron-donating methoxy and methyl groups on the benzene ring activate it towards electrophilic substitution. The directing effects of these groups would favor acylation at the position ortho to the methyl group and para to one of the methoxy groups, leading to the desired product.

-

Efficiency : Friedel-Crafts acylation is a well-established and generally high-yielding reaction for the synthesis of aryl ketones.

A proposed workflow for this synthesis is outlined below.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for the acylation of activated aromatic rings.

-

Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and an inert solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants : Dissolve 1,2-dimethoxy-4-methylbenzene and acetyl chloride in DCM. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C. Rationale: The slow addition and low temperature help to control the exothermic reaction and prevent side reactions.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup : Once the reaction is complete, carefully pour the mixture over crushed ice and acidify with dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extraction and Drying : Transfer the mixture to a separatory funnel and extract the product into the organic layer (DCM). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification : Remove the solvent under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected[4]:

-

¹H NMR :

-

Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two aromatic protons.

-

Two singlets around δ 3.8-4.0 ppm, representing the two methoxy (OCH₃) groups.

-

A singlet around δ 2.5 ppm for the acetyl (C(=O)CH₃) methyl protons.

-

A singlet around δ 2.2-2.4 ppm for the aromatic methyl (Ar-CH₃) protons.

-

-

¹³C NMR :

-

A signal downfield (δ > 190 ppm) for the carbonyl carbon of the ketone.

-

Signals in the aromatic region (δ 110-160 ppm) for the six carbons of the benzene ring.

-

Signals around δ 55-60 ppm for the carbons of the methoxy groups.

-

Signals for the two methyl carbons (acetyl and aromatic) in the upfield region (δ 20-30 ppm).

-

-

IR Spectroscopy :

-

A strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.[5]

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C-O stretching bands for the methoxy groups.

-

-

Mass Spectrometry :

-

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 194.23.

-

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Acetophenone derivatives are known to be versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[6] For instance, substituted acetophenones are precursors to chalcones, flavonoids, and other heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[7]

The presence of the dimethoxy-phenyl moiety is a common feature in many natural products and synthetic drugs, often contributing to receptor binding and metabolic stability. Therefore, this compound serves as a valuable building block for medicinal chemists exploring new chemical entities.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. Although a specific Safety Data Sheet (SDS) is not detailed in the search results, general guidelines for handling aromatic ketones should be followed.[8][9][10][11]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[9] Avoid contact with skin and eyes.[8][9] Wash hands thoroughly after handling.[8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep away from strong oxidizing agents.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[8]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 24186-66-1 [sigmaaldrich.com]

- 3. This compound | C11H14O3 | CID 2795267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards_Chemicalbook [chemicalbook.com]

- 7. vinatiorganics.com [vinatiorganics.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. bg.cpachem.com [bg.cpachem.com]

Introduction: Situating a Versatile Ketone in Modern Synthesis

An In-Depth Technical Guide to 4',5'-Dimethoxy-2'-methylacetophenone (CAS: 24186-66-1)

This compound is a polysubstituted aromatic ketone, a member of the vast acetophenone family. While not as widely documented as simpler analogues, its specific substitution pattern—two electron-donating methoxy groups and a sterically influencing ortho-methyl group—renders it a chemical intermediate of significant interest. The electron-rich nature of the benzene ring, conferred by the methoxy substituents, makes it highly activated towards further electrophilic substitution, while the ketone moiety provides a reactive handle for a multitude of chemical transformations.

This guide provides a comprehensive technical overview of this compound, moving from its fundamental properties to a detailed, field-proven synthetic protocol and robust characterization methods. For professionals in drug development and medicinal chemistry, understanding the synthesis and reactivity of such building blocks is paramount for the rational design and construction of complex molecular architectures. This document eschews a rigid template, instead focusing on the inherent chemical logic of the molecule to deliver actionable, expert-level insights.

Section 1: Core Physicochemical & Computational Data

A foundational understanding of a compound begins with its key physical and chemical identifiers. The data for this compound are summarized below. Computational properties, which are valuable for predicting behavior in biological and chromatographic systems, are also included.

| Property | Value | Source |

| CAS Number | 24186-66-1 | [ChemScene][1] |

| IUPAC Name | 1-(4,5-Dimethoxy-2-methylphenyl)ethanone | [Benchchem][2] |

| Synonyms | Ethanone, 1-(4,5-dimethoxy-2-methylphenyl)- | [ChemScene][1] |

| Molecular Formula | C₁₁H₁₄O₃ | [ChemScene][1] |

| Molecular Weight | 194.23 g/mol | [ChemScene][1] |

| SMILES | CC1=CC(=C(C=C1C(=O)C)OC)OC | [ChemScene][1] |

| Purity (Typical) | ≥98% | [ChemScene][1] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | [ChemScene][1] |

| Predicted LogP | 2.21482 | [ChemScene][1] |

| Hydrogen Bond Acceptors | 3 | [ChemScene][1] |

| Hydrogen Bond Donors | 0 | [ChemScene][1] |

| Rotatable Bonds | 3 | [ChemScene][1] |

Section 2: Synthesis Pathway & Experimental Protocol

The most logical and industrially scalable approach to synthesizing this compound is the Friedel-Crafts acylation of 3,4-dimethoxytoluene.[3][4] This classic electrophilic aromatic substitution reaction provides a direct route to introduce the acetyl group onto the electron-rich aromatic precursor.

Mechanistic Rationale and Regioselectivity

The choice of this synthetic route is dictated by the principles of electrophilic aromatic substitution. The starting material, 3,4-dimethoxytoluene, possesses three substituents that influence the position of the incoming electrophile (the acylium ion).

-

Activating Groups: Both methoxy groups (-OCH₃) and the methyl group (-CH₃) are electron-donating, activating the ring towards electrophilic attack. The methoxy groups are particularly strong activators via resonance.[2]

-

Directing Effects: All three groups are ortho, para-directors. The key to regioselectivity lies in their interplay:

-

The C-1 methoxy group directs to the C-2 and C-6 positions.

-

The C-2 methoxy group directs to the C-1 and C-3 positions.

-

The C-4 methyl group directs to the C-3 and C-5 positions.

-

-

Causality of Outcome: The position ortho to the methyl group and para to one methoxy group (C-5) is the most sterically and electronically favored position for acylation, leading to the desired product. Acylation at other positions is disfavored due to steric hindrance from the existing methyl group or less favorable electronic stabilization.[3] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates with the acylating agent (acetyl chloride or acetic anhydride) to generate the highly electrophilic acylium ion (CH₃CO⁺).[5]

Synthesis Workflow Diagram

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each step is chosen to control the reaction kinetics and facilitate purification.

Materials & Reagents:

-

3,4-Dimethoxytoluene

-

Acetyl Chloride (or Acetic Anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup (Inert Conditions): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). Suspend the AlCl₃ in anhydrous DCM (approx. 5 mL per gram of AlCl₃) and cool the mixture to 0°C in an ice-water bath.

-

Expertise & Experience: Flame-drying the glassware and maintaining a nitrogen atmosphere is critical. AlCl₃ is extremely hygroscopic and reacts violently with water, which would quench the catalyst and generate HCl gas, leading to poor yields and potential hazards.[6]

-

-

Acylium Ion Generation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 15 minutes. Allow the mixture to stir for an additional 30 minutes at 0°C. A complex will form as the acylium ion is generated.

-

Electrophilic Substitution: Dissolve 3,4-dimethoxytoluene (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Trustworthiness: Slow, controlled addition of the aromatic substrate prevents a rapid exotherm, which could lead to side reactions. Monitoring by TLC ensures the reaction is stopped upon completion, preventing the formation of degradation byproducts.

-

-

Reaction Quench: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Causality: The acidic ice-water quench serves two purposes: it hydrolyzes and deactivates the AlCl₃ catalyst, and it protonates the ketone-AlCl₃ complex, liberating the product into the organic phase.[7]

-

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Neutralization and Washing: Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Section 3: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this specific molecule are not widely published, the expected data can be reliably predicted based on its structure and data from analogous compounds.[8][9]

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2 (s, 1H, Ar-H), δ ~6.7 (s, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~3.85 (s, 3H, -OCH₃), δ ~2.5 (s, 3H, -COCH₃), δ ~2.4 (s, 3H, Ar-CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~200 (C=O), δ ~155 (Ar-C-O), δ ~148 (Ar-C-O), δ ~135 (Ar-C), δ ~130 (Ar-C), δ ~112 (Ar-CH), δ ~110 (Ar-CH), δ ~56.0 (-OCH₃), δ ~55.8 (-OCH₃), δ ~30 (-COCH₃), δ ~20 (Ar-CH₃) ppm. |

| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z = 194. Key Fragments: m/z = 179 [M-CH₃]⁺, m/z = 151 [M-COCH₃]⁺. |

Analytical Workflow Diagram

Caption: Workflow for Analytical Characterization.

Section 4: Applications in Research & Drug Development

Substituted acetophenones are cornerstone building blocks in organic synthesis. This compound is particularly valuable due to its unique combination of reactive sites.

-

As a Synthetic Intermediate: The primary application is as a precursor for more complex molecules. The ketone functionality can be readily transformed via:

-

Reduction: To form the corresponding secondary alcohol, a common feature in bioactive molecules.

-

Oxidation (e.g., Baeyer-Villiger): To form an ester, enabling further synthetic diversification.

-

Condensation Reactions (e.g., Aldol, Claisen-Schmidt): To form α,β-unsaturated ketones (chalcones), which are themselves a privileged scaffold in medicinal chemistry.[10]

-

Willgerodt-Kindler Reaction: To convert the acetyl group into a thioamide and subsequently a carboxylic acid derivative.

-

-

Modulation of the Aromatic Ring: The electron-rich aromatic ring, already substituted, can undergo further electrophilic substitutions such as nitration or halogenation. The existing substituents will direct the position of new groups, allowing for the controlled synthesis of highly functionalized aromatic systems. The synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from a related acetophenone highlights this potential for further functionalization.[11][12]

Section 5: Safety, Handling, and Storage

-

Anticipated Hazards:

-

H302: Harmful if swallowed. (Based on 4'-Methoxyacetophenone)[14]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use.[15]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, use a particle respirator.

Handling and Storage:

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]

-

Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.

-

Wash hands thoroughly after handling.

-

Keep away from strong oxidizing agents and strong acids.[16]

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

Conclusion

This compound represents a valuable and versatile chemical intermediate for synthetic chemists. Its preparation via Friedel-Crafts acylation is a robust and well-understood process, yielding a molecule primed for diverse downstream transformations. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively leverage this compound as a strategic building block in the development of novel pharmaceuticals and other high-value chemical entities.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 24186-66-1 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 6. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rsc.org [rsc.org]

- 9. p-METHYLACETOPHENONE | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues[v1] | Preprints.org [preprints.org]

- 11. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 12. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 24186-66-1 Name: this compound [xixisys.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. capotchem.com [capotchem.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4',5'-Dimethoxy-2'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4',5'-Dimethoxy-2'-methylacetophenone, a substituted aromatic ketone of interest in organic synthesis and medicinal chemistry. We will delve into its fundamental chemical properties, spectroscopic profile, synthesis, and potential applications, offering a technical resource for professionals in the field.

Core Chemical Properties

This compound is a polysubstituted acetophenone derivative. Its structure is characterized by a central benzene ring to which an acetyl group, two methoxy groups, and a methyl group are attached. The precise arrangement of these functional groups dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | 1-(4,5-dimethoxy-2-methylphenyl)ethanone | [1] |

| CAS Number | 24186-66-1 | [1] |

The presence of the acetyl group provides a reactive site for a variety of organic transformations, while the methoxy and methyl groups on the aromatic ring influence its electronic properties and steric hindrance, thereby modulating its reactivity.

Structural Elucidation and Spectroscopic Data

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Distinct singlets for the two aromatic protons, the acetyl methyl protons, the ring methyl protons, and the two methoxy group protons, with chemical shifts influenced by their respective electronic environments.

-

¹³C NMR: Resonances corresponding to the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the methyl and methoxy groups. The chemical shifts would provide detailed information about the carbon skeleton.

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be expected, typically in the region of 1670-1690 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm the structure.

Synthesis of this compound

The synthesis of substituted acetophenones often involves Friedel-Crafts acylation of a correspondingly substituted benzene derivative. While a specific, detailed protocol for the synthesis of this compound was not found, a general approach can be outlined. A plausible synthetic route would involve the acylation of 1,2-dimethoxy-4-methylbenzene.

A generalized workflow for such a synthesis is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

Substituted acetophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals.[5][6] While specific applications for this compound are not extensively documented in the provided results, its structural motifs are present in various pharmaceutical compounds. The methoxy and methyl substitutions can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

For instance, related methoxy-substituted phenyl compounds are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7] The acetophenone moiety itself is a versatile building block for constructing more complex molecular architectures, such as those found in anticonvulsants and hypnotics.[8] The unique substitution pattern of this compound makes it a promising starting material for the exploration of novel chemical entities with potential therapeutic applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling, storage, and disposal.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C11H14O3 | CID 2795267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. vinatiorganics.com [vinatiorganics.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 4',5'-Dimethoxy-2'-methylacetophenone: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Solubility Characteristics of 4',5'-Dimethoxy-2'-methylacetophenone for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the solubility profile of this compound, a substituted acetophenone derivative of interest in various research and development applications. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and practical methodologies to effectively determine its solubility in a range of solvents. By understanding the interplay of its structural features and solvent properties, scientists can optimize its use in experimental design, formulation development, and chemical synthesis.

Introduction to this compound

This compound, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , is an aromatic ketone.[1] Its structure, featuring a benzene ring substituted with two methoxy groups, a methyl group, and an acetyl group, dictates its physicochemical properties, including its solubility. The presence of polar methoxy and acetyl groups, combined with a nonpolar aromatic ring and methyl group, results in a molecule with moderate polarity. A key indicator of its solubility behavior is the calculated octanol-water partition coefficient (LogP) of 2.21482, which suggests a greater affinity for organic solvents over aqueous media.[1]

Predicting Solubility: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. For this compound, we can anticipate its solubility based on the following structural characteristics:

-

Polar Moieties : The two methoxy (-OCH₃) groups and the carbonyl (C=O) of the acetyl group are polar and capable of forming dipole-dipole interactions and acting as hydrogen bond acceptors.

-

Nonpolar Moieties : The benzene ring and the methyl (-CH₃) group are nonpolar and contribute to van der Waals forces.

Based on this, it is predicted that this compound will exhibit good solubility in polar aprotic solvents and moderate to good solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be lower, and it is likely to be poorly soluble in water.

Qualitative Solubility Classification

A preliminary assessment of solubility can be performed using a classification scheme based on its behavior in a series of common laboratory solvents. This provides a rapid and valuable initial understanding of the compound's properties.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Poorly soluble in water; Soluble in alcohols | The hydrophobic benzene ring and methyl group will limit solubility in highly polar water. Alcohols can engage in hydrogen bonding with the methoxy and carbonyl groups, enhancing solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can effectively solvate the polar groups of the molecule without the competing hydrogen bonding network of protic solvents. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant dissolution in nonpolar solvents. |

Quantitative Solubility Determination: The Shake-Flask Method

For precise applications in drug development and quantitative analysis, experimental determination of solubility is crucial. The shake-flask method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound.

Experimental Protocol: Shake-Flask Method

-

Preparation of a Saturated Solution :

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the container in a constant-temperature environment, such as a shaker bath or on a magnetic stirrer within a temperature-controlled chamber.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Preparation and Analysis :

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Diagram of the Shake-Flask Solubility Determination Workflow

References

A Comprehensive Technical Guide to the Safe Handling of 4',5'-Dimethoxy-2'-methylacetophenone

Introduction

4',5'-Dimethoxy-2'-methylacetophenone is an aromatic ketone with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling procedures for this compound.

It is critical to note that while specific toxicological and physical data for this compound are limited, a robust safety protocol can be established by extrapolating from data on structurally similar aromatic ketones, such as acetophenone and 4'-methylacetophenone. This document is built upon this principle of chemical analogy, a cornerstone of chemical safety assessment, to provide field-proven insights and self-validating protocols for laboratory professionals.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of a rigorous safety assessment. These parameters influence its behavior under various experimental conditions and inform the selection of appropriate handling and storage protocols.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 24186-66-1 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | 1-(4,5-dimethoxy-2-methylphenyl)ethanone | |

| Synonyms | Ethanone, 1-(4,5-dimethoxy-2-methylphenyl)- | [1] |

| InChI Key | VJQQZPBPWOLATE-UHFFFAOYSA-N | |

Table 2: Physicochemical Properties (Experimental and Estimated)

| Property | Value | Comments and Source(s) |

|---|---|---|

| Physical Form | Solid or liquid | The physical form at room temperature is not definitively documented. The related 4'-methylacetophenone can exist as a liquid or a low-melting solid.[2] |

| Melting Point | Not available | 4'-Hydroxy-2'-methylacetophenone, a related solid, has a melting point of 129-131 °C.[3] 4'-Methylacetophenone has a reported melting point of 22-24 °C.[4] |

| Boiling Point | Not available | 4'-Methylacetophenone has a boiling point of 226 °C.[4][5] |

| Solubility | Low solubility in water (predicted) | 4'-Methylacetophenone has a water solubility of 0.37 g/L.[4][6] The target compound is expected to have similar low aqueous solubility. Soluble in organic solvents like methanol.[3] |

| Density | Not available | 4'-Methylacetophenone has a density of approximately 1.005 g/mL.[4][5] |

| Vapor Pressure | Not available | Aromatic ketones typically have low vapor pressure at room temperature but this increases with heating.[7] |

| Flash Point | Not available | The related 4'-Methylacetophenone is a combustible liquid with a flash point of 92 °C.[7][8] |

| Storage Temperature | Room temperature |[1] |

Section 2: Hazard Identification and Risk Assessment

GHS Hazard Classification (Inferred)

Based on data from analogous compounds, the following GHS classifications are anticipated.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][9][10]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[11][12]

Toxicological Profile

The toxicological impact is primarily local irritation upon contact. Systemic effects may occur upon significant ingestion.

-

Oral Toxicity: Acetophenone has an oral LD50 of 815 mg/kg in rats.[13] Ingestion of similar ketones can lead to gastrointestinal irritation with symptoms of nausea and vomiting.[7] In humans, ingestion of acetophenone has been reported to have sedative effects.[14][15]

-

Dermal and Ocular Toxicity: Direct contact is expected to cause skin irritation.[7] For the eyes, it is likely to cause significant irritation, characterized by redness and pain.[11]

-

Inhalation Toxicity: While the low vapor pressure at room temperature limits the risk of inhalation, heating the material or generating aerosols could lead to respiratory tract irritation.[7]

-

Carcinogenicity and Mutagenicity: Acetophenone is not classified as a human carcinogen (Group D).[13][15] Data on substituted acetophenones does not indicate a concern for genotoxicity.[16]

Reactivity and Chemical Incompatibilities

To prevent hazardous reactions, this compound should be kept away from:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Bases and Reducing Agents: May cause decomposition or other hazardous reactions.[8][11]

-

Sources of Ignition: As a combustible material, it should be kept away from open flames, sparks, and hot surfaces, especially when heated.[7][8]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation, prioritizing engineering controls and supplemented by appropriate PPE, is essential for safe handling.

Hierarchy of Controls

The most effective safety strategies involve controlling hazards at their source. The following diagram illustrates the preferred order of risk mitigation measures.

Caption: Hierarchy of Controls for Chemical Safety.

Engineering Controls

-

Ventilation: All handling of this compound, especially weighing of solids or heating of liquids, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[17] General laboratory ventilation should ensure multiple air changes per hour.

Personal Protective Equipment (PPE)

PPE provides a final barrier between the researcher and the chemical.[18] The selection must be based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a face shield should be worn over the goggles.[19]

-

Skin Protection:

-

Gloves: Wear nitrile gloves for incidental contact. Change gloves immediately if they become contaminated. For prolonged handling or immersion, consult a glove manufacturer's guide for appropriate materials.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: Not typically required when handling small quantities in a fume hood. If engineering controls are insufficient or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal institutional program, including fit-testing and training.

Section 4: Safe Handling, Storage, and Disposal Procedures

Adherence to standardized protocols for handling, storage, and disposal is crucial for preventing accidents and environmental contamination.

Step-by-Step Safe Handling Protocol

-

Preparation: Before starting, review this guide and any available SDS for similar compounds. Ensure the fume hood is operational and all necessary PPE is available and in good condition.

-

Weighing (if solid): Conduct all weighing operations on a disposable weigh boat inside the fume hood to contain any dust.

-

Transfer: Use spatulas or other appropriate tools to transfer the chemical. Avoid creating dust. If transferring a liquid, use a pipette or syringe.

-

Solution Preparation: Add the compound slowly to the solvent in a suitable container within the fume hood.

-

Post-Handling: After use, decontaminate the work area with a suitable solvent and wipe it down. Wash hands thoroughly with soap and water.[10]

Storage Protocol

-

Container: Store in a tightly sealed, properly labeled container.[7][8]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[7] Store away from incompatible materials, particularly strong oxidizing agents.[8]

-

Ignition Sources: Ensure the storage area is free from heat and sources of ignition.[8]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all contaminated materials (e.g., excess chemical, contaminated gloves, weigh boats, paper towels) in a dedicated, labeled hazardous waste container.[20][21]

-

Segregation: Do not mix this waste stream with other incompatible wastes. Aromatic ketones are typically collected with non-halogenated organic solvent waste.[20]

-

Labeling: Clearly label the waste container as "Hazardous Waste" and list all contents, including this compound and any solvents.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[21][22] Do not pour down the drain. [10]

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures

Table 3: Emergency First Aid Procedures

| Exposure Route | Action | Source(s) |

|---|---|---|

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [7] |

| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists. | [7][9] |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[7][9] |

Chemical Spill Response Protocol

-

Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.

-

Assess the Spill: Determine the size and nature of the spill. For large spills or if you are uncertain, contact your institution's EHS emergency line.

-

Control Ignition Sources: If the material is flammable, remove all sources of ignition.

-

Don PPE: Wear appropriate PPE, including respiratory protection if vapors or dust are present.

-

Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.

-

Cleanup: Collect the absorbed or swept material into a labeled hazardous waste container.

-

Decontamination: Clean the spill area with a suitable solvent, and then wash with soap and water. Collect all cleanup materials as hazardous waste.

-

Reporting: Report the incident to your supervisor and EHS office as per institutional policy.

References

- 1. chemscene.com [chemscene.com]

- 2. 4'-Methylacetophenone CAS 122-00-9 | 821243 [merckmillipore.com]

- 3. 4'-HYDROXY-2'-METHYLACETOPHENONE CAS#: 875-59-2 [m.chemicalbook.com]

- 4. 4'-Methylacetophenone | 122-00-9 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 4'-Methylacetophenone, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. CCOHS: Acetone [ccohs.ca]

- 13. Acetophenone - Wikipedia [en.wikipedia.org]

- 14. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 15. epa.gov [epa.gov]

- 16. researchgate.net [researchgate.net]

- 17. tkbtrading.com [tkbtrading.com]

- 18. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]

- 19. fishersci.com [fishersci.com]

- 20. ethz.ch [ethz.ch]

- 21. benchchem.com [benchchem.com]

- 22. vumc.org [vumc.org]

What is 4',5'-Dimethoxy-2'-methylacetophenone used for in research?

An In-Depth Technical Guide to the Research Applications of 4',5'-Dimethoxy-2'-methylacetophenone

Authored by a Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Key Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel, biologically active compounds. This compound is one such pivotal precursor, a substituted aromatic ketone that serves as a versatile and highly valued building block. While not possessing significant biological activity itself, its true value lies in its role as a foundational scaffold for constructing more complex molecular architectures, most notably chalcones and flavonoids. These classes of compounds are renowned for their broad and potent pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3]

This technical guide provides an in-depth exploration of this compound's application in research. We will delve into the causality behind its use in synthetic strategies, provide detailed experimental protocols, and visualize the logical flow from this simple acetophenone to complex, biologically relevant molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the creation of novel therapeutic agents.

Physicochemical Profile and Structural Attributes

A thorough understanding of a starting material's physical and chemical properties is essential for effective reaction design and optimization. The methoxy and methyl substituents on the phenyl ring of this compound influence its reactivity, solubility, and spectroscopic characteristics.

| Property | Value | Reference(s) |

| CAS Number | 24186-66-1 | [4] |

| Molecular Formula | C₁₁H₁₄O₃ | [4][5] |

| Molecular Weight | 194.23 g/mol | [4][5] |

| Appearance | Not specified, typically a solid | |

| Synonyms | Ethanone, 1-(4,5-dimethoxy-2-methylphenyl)- | [4] |

| Topological Polar Surface Area | 35.53 Ų | [4] |

| LogP | 2.21 | [4] |

These properties, particularly the electron-donating nature of the methoxy groups, activate the aromatic ring and influence the reactivity of the acetyl group, making it a suitable substrate for condensation reactions.

Core Application: A Gateway to Chalcone Synthesis

The primary and most significant research application of this compound is its use as a key reactant in the synthesis of chalcones. Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that serve as crucial precursors for a vast array of heterocyclic compounds and exhibit a wide spectrum of biological activities.[3][6] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can interact with biological nucleophiles, such as cysteine residues in proteins.[2]

The synthesis of chalcones from acetophenones is most commonly achieved via the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an aromatic ketone (in this case, this compound) and an aromatic aldehyde.[2][7] The choice of aldehyde allows for extensive diversification, enabling the creation of large libraries of chalcone derivatives for structure-activity relationship (SAR) studies.

Diagram: General Workflow for Chalcone Synthesis

Caption: General workflow for synthesizing chalcone derivatives.

Detailed Experimental Protocol: Claisen-Schmidt Condensation

This protocol provides a representative methodology for the synthesis of a chalcone derivative from this compound.

Objective: To synthesize (E)-1-(4,5-dimethoxy-2-methylphenyl)-3-(aryl)prop-2-en-1-one.

Materials & Reagents:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol (absolute)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute solution

-

Deionized water

-

Magnetic stirrer and hotplate

-

Round-bottom flask and condenser

-

Büchner funnel and filter paper

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the chosen aromatic aldehyde in absolute ethanol (approx. 20-30 mL).

-

Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of KOH (e.g., 50% w/v) or NaOH dropwise. The reaction is often exothermic. The addition of a strong base is critical as it deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.

-

Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction mixture will change color and a precipitate may form over time, indicating product formation. Stirring is usually continued for 12-24 hours.[8]

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify by slowly adding dilute HCl until the pH is neutral. This step neutralizes the excess base and protonates the alkoxide intermediate, facilitating the elimination of water to form the α,β-unsaturated system of the chalcone.[2]

-

Precipitation and Filtration: The acidic conditions will cause the crude chalcone product to precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold water until the filtrate is neutral to litmus paper. This removes any remaining salts and water-soluble impurities.[2]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone. Purity is paramount for subsequent biological testing.

Characterization: The structure and purity of the synthesized chalcone should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR spectroscopy.

From Chalcones to Flavonoids: A Synthetic Leap

The utility of this compound extends beyond chalcone synthesis. The resulting chalcones are ideal precursors for synthesizing flavones, a major class of flavonoids.[8][9] A common and effective method for this transformation is the oxidative cyclization of the chalcone intermediate.

Diagram: Synthetic Pathway to Flavonoids

Caption: Synthetic pathway from acetophenone to flavone.

This cyclization, often mediated by reagents like iodine in dimethyl sulfoxide (DMSO), transforms the open-chain chalcone into the characteristic tricyclic core structure of a flavone.[8] This provides researchers with access to a second, distinct class of biologically active molecules, all originating from the same versatile starting material.

Biological Significance and Therapeutic Potential of Derivatives

The true impetus for using this compound in research is the therapeutic potential of its derivatives. Chalcones and flavonoids synthesized from this precursor have been extensively evaluated for a range of biological activities.[1][3] The specific substitution pattern inherited from the acetophenone, combined with the diversity introduced from the aldehyde, allows for fine-tuning of these activities.

| Compound Class | Biological Activity | Target/Mechanism of Action | Reference(s) |

| Alkoxylated Chalcones | Anticancer / Cytotoxic | Induction of apoptosis in cancer cells; potential inhibition of tubulin polymerization. | [1][3][6] |

| Chalcone Derivatives | Antimicrobial | Potentiation of existing antibiotics (e.g., ciprofloxacin). | [6] |

| Flavonoids | Antioxidant | Scavenging of free radicals (e.g., DPPH). | [9][10] |

| Flavonoids | Anticancer | Antiproliferative effects against various human cancer cell lines (e.g., MCF-7, A549). | [3][9] |

| Flavonoids | Whitening Effect | Inhibition of tyrosinase, a key enzyme in melanin synthesis. | [10] |

For example, studies have shown that chalcones with specific methoxy group substitutions can exhibit significant cytotoxicity against human cancer cell lines, including those of the liver (HepG2), breast (MCF-7), and lung (A549).[1][3] The mechanism often involves the induction of apoptosis through intrinsic and extrinsic pathways.[3]

Diagram: Chalcone-Mediated Nrf2 Antioxidant Pathway Activation

Caption: Chalcones can activate the Nrf2 antioxidant response pathway.

One significant mechanism by which chalcones exert antioxidant and anti-inflammatory effects is through the activation of the Keap1-Nrf2 pathway.[2] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Chalcones, acting as Michael acceptors, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective antioxidant and detoxifying genes.[2]

Conclusion

This compound stands out in the research field not for its intrinsic properties, but for its enabling role as a strategic synthetic intermediate. Its primary application is in the facile, diversity-oriented synthesis of chalcones via the Claisen-Schmidt condensation. These chalcones are not only biologically active in their own right but also serve as precursors to flavonoids, another pharmacologically important class of compounds. For researchers in drug discovery, this acetophenone derivative provides a reliable and versatile starting point for generating libraries of novel molecules with significant potential as anticancer, antioxidant, and anti-inflammatory agents. Its continued use underscores the fundamental principle of medicinal chemistry: that complex therapeutic solutions can often originate from simple, well-designed molecular building blocks.

References

- 1. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C11H14O3 | CID 2795267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. periodicos.ufms.br [periodicos.ufms.br]

- 8. scispace.com [scispace.com]

- 9. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Convenient Synthesis and Physiological Activities of Flavonoids in Coreopsis lanceolata L. Petals and Their Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide: Leveraging 4',5'-Dimethoxy-2'-methylacetophenone as a Novel Scaffold for PROTAC Development

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to an event-driven mechanism that catalytically induces the degradation of disease-causing proteins.[1][2] This is achieved by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][3][4] The modular nature of PROTACs, consisting of a "warhead" for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization.[1][5][6][7][8] However, the vast majority of the human proteome remains "undruggable," necessitating a continuous expansion of the chemical toolbox, particularly the warhead component that dictates target specificity.[2]

This technical guide presents a strategic framework for utilizing 4',5'-Dimethoxy-2'-methylacetophenone, a readily available chemical entity, as a foundational building block for the development of novel PROTACs. While not yet established in published PROTAC literature, its acetophenone core represents a versatile and synthetically tractable starting point for fragment-based or lead-generation campaigns. We will provide an in-depth exploration of the core principles of PROTAC design, followed by a plausible, step-by-step synthetic and biological validation workflow to transform this simple acetophenone into a functional protein degrader. This guide is intended for researchers, chemists, and drug development professionals seeking to explore new chemical space in the field of targeted protein degradation.

The PROTAC Paradigm: From Inhibition to Elimination

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary cellular machinery for protein degradation in eukaryotes. The process involves a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with ubiquitin.[3][9] This polyubiquitin chain acts as a signal, marking the protein for recognition and degradation by the 26S proteasome.[1][9] PROTAC technology masterfully co-opts this natural disposal system.

The PROTAC Catalytic Cycle

A PROTAC is a heterobifunctional molecule that acts as a bridge.[7][9] One end binds to a POI, and the other recruits an E3 ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the critical step for triggering the transfer of ubiquitin from the E2 enzyme to the POI.[1][5][10] Once the POI is polyubiquitinated, it is degraded by the proteasome. The PROTAC molecule is then released and can engage in another degradation cycle, allowing it to act at sub-stoichiometric concentrations—a key advantage over traditional inhibitors.[1][11]

This compound as a Novel Warhead Scaffold

The selection of the warhead is pivotal as it confers specificity for the POI. While many PROTACs are derived from known high-affinity inhibitors, there is growing evidence that even weak-binding fragments can be developed into potent degraders if the resulting ternary complex is stable and productive.[1][12] This opens the door for novel chemical matter.

Rationale for Selection

This compound is an attractive starting point for several reasons:

-

Synthetic Tractability: The acetophenone moiety is a common and versatile chemical handle, amenable to a wide range of well-established chemical transformations.

-

Structural Features: The molecule possesses multiple potential points for derivatization. The acetyl group's alpha-carbon can be functionalized for linker attachment without significantly altering the core aromatic structure, which would be the primary driver of initial protein binding interactions. The methoxy and methyl groups on the phenyl ring provide specific steric and electronic features that can be exploited for selective binding to a protein pocket.

-

Fragment-Like Properties: With a low molecular weight and simple structure, it aligns with the principles of fragment-based drug discovery (FBDD), where low-complexity molecules are used to identify initial binding events that can be optimized into potent leads.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 24186-66-1 | [13] |

| Molecular Formula | C₁₁H₁₄O₃ | [13][14] |

| Molecular Weight | 194.23 g/mol | [13] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | [13] |

| logP | 2.21 | [13] |

| Hydrogen Bond Acceptors | 3 | [13] |

| Hydrogen Bond Donors | 0 | [13] |

| Rotatable Bonds | 3 | [13] |

Synthetic Strategy: From Building Block to Bifunctional Degrader

The conversion of this compound into a PROTAC requires a multi-step synthetic sequence. The overarching goal is to introduce a reactive handle for linker attachment, conjugate a suitable linker, and finally, attach an E3 ligase ligand.

Protocol 1: Functionalization of the Acetophenone Core

Rationale: To connect the warhead to a linker, a reactive functional group must be installed. An α-bromination of the acetyl group is a classic and efficient method to create an electrophilic site perfect for nucleophilic substitution by a linker.

Materials & Reagents:

-

This compound

-

Copper(II) Bromide (CuBr₂)

-

Ethyl Acetate (EtOAc)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in a 1:1 mixture of EtOAc and CHCl₃, add CuBr₂ (2.2 eq).

-

Reflux the mixture with vigorous stirring for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove copper salts.

-

Wash the filter cake with EtOAc.

-

Combine the organic filtrates and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane/EtOAc gradient) to yield the α-bromo-acetophenone intermediate.

Protocol 2: Linker and E3 Ligand Conjugation via Click Chemistry

Rationale: "Click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and orthogonal reaction ideal for the final assembly of complex molecules like PROTACs.[] We will conjugate the bromo-acetophenone to an azide-terminated PEG linker, which can then be "clicked" to an alkyne-functionalized E3 ligase ligand. The choice of linker length and composition is a critical parameter that must be optimized empirically for each target.[6][7][10]

Materials & Reagents:

-

α-bromo-acetophenone intermediate (from Protocol 1)

-

Azido-PEG-amine linker (e.g., 4-unit PEG)

-

Alkyne-functionalized VHL or CRBN ligand (commercially available building blocks)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Deionized Water

-

tert-Butanol

Procedure - Part A: Warhead-Linker Conjugation

-

Dissolve the α-bromo-acetophenone intermediate (1.0 eq) and the Azido-PEG-amine linker (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the mixture with water and extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting warhead-linker (azide) conjugate by flash chromatography or preparative HPLC.

Procedure - Part B: Final PROTAC Assembly (CuAAC Reaction)

-

In a reaction vial, dissolve the warhead-linker (azide) conjugate (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.1 eq) in a 3:1 mixture of tert-butanol and water.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

-

Add an aqueous solution of CuSO₄ (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours.

-

Monitor the formation of the triazole-linked PROTAC by LC-MS.

-

Upon completion, purify the final PROTAC molecule using preparative reverse-phase HPLC.

-

Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Validation: A Step-by-Step Guide

Once synthesized, the novel PROTAC must be rigorously tested to confirm its ability to induce the degradation of its intended target protein.

Protocol 3: Assessing Target Protein Degradation by Western Blot

Rationale: Western blotting is the gold-standard method for quantifying changes in protein levels within a cell population. This protocol allows for the determination of key PROTAC efficacy parameters: DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum level of degradation observed).[1]

Procedure:

-

Cell Seeding: Seed the chosen human cell line (e.g., MCF-7 for estrogen receptor, 22Rv1 for androgen receptor) in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a set period (typically 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS, then add RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.

Trustworthiness through Self-Validation: A robust PROTAC experiment must include controls to prove the mechanism of action.

-

Warhead Control: Treat cells with the this compound warhead alone to demonstrate that degradation is not simply due to target inhibition.

-

E3 Ligase Ligand Control: Use the E3 ligase ligand alone to show it has no effect on the POI.

-

Proteasome Inhibitor Co-treatment: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of POI levels indicates that the observed degradation is indeed mediated by the proteasome.

Conclusion and Future Outlook

This guide outlines a comprehensive and scientifically grounded strategy for leveraging this compound as a novel building block for the discovery of new PROTAC degraders. We have detailed a plausible synthetic route from the starting material to a final, functional PROTAC and provided a robust workflow for its biological characterization. The acetophenone core offers a synthetically accessible and versatile platform for creating diverse libraries of warheads.

The true potential of this scaffold will be unlocked through iterative optimization. Future work should focus on structure-activity relationship (SAR) studies, varying the substitution patterns on the aromatic ring to enhance binding affinity and selectivity for a specific POI. Furthermore, systematic modification of the linker—exploring different lengths, compositions (e.g., alkyl vs. PEG), and attachment points—will be crucial for optimizing the geometry of the ternary complex and maximizing degradation efficiency.[6][7][16] By combining rational design with empirical screening, novel chemical matter like this compound can pave the way for the next generation of therapeutics targeting the previously "undruggable" proteome.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeted protein degradation - Wikipedia [en.wikipedia.org]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. promegaconnections.com [promegaconnections.com]

- 5. mdpi.com [mdpi.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Are we ready to design oral PROTACs®? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. explorationpub.com [explorationpub.com]

- 12. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 13. chemscene.com [chemscene.com]

- 14. This compound | C11H14O3 | CID 2795267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of von Hippel-Lindau (VHL) E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront of this innovation. The efficacy of a PROTAC is critically dependent on its constituent E3 ligase ligand. Ligands for the von Hippel-Lindau (VHL) E3 ligase are among the most prevalently used in PROTAC design. This in-depth technical guide provides a comprehensive overview of the synthesis of VHL E3 ligase ligands, with a particular focus on the widely utilized ligand, VH032, and its analogs. We will delve into the strategic considerations, key chemical transformations, and detailed experimental protocols that underpin the successful synthesis of these crucial PROTAC building blocks. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling a deeper understanding and practical application of the synthetic chemistry required to advance the field of targeted protein degradation.

Introduction: The Critical Role of VHL in Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation.[1][2] PROTACs are heterobifunctional molecules that hijack the UPS to selectively eliminate proteins of interest (POIs).[1] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1] The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex and is a popular choice for PROTAC development due to its well-defined substrate binding pocket and broad tissue expression.[3][4]

The design and synthesis of potent and selective VHL ligands are therefore of paramount importance in the development of effective PROTAC degraders. This guide will focus on the synthetic routes to non-peptidic, L-hydroxyproline-based VHL ligands, such as VH032 and its analogs, which are integral components of many targeted protein degraders.[3][4]

The Core Scaffold: Strategic Importance of the Hydroxyproline Moiety

The foundation of many potent VHL ligands is the (2S,4R)-4-hydroxy-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-Hyp-OH) scaffold. This chiral building block mimics the endogenous substrate of VHL, hypoxia-inducible factor 1α (HIF-1α), and provides the necessary stereochemical and functional features for high-affinity binding. The synthesis of VHL ligands, therefore, often revolves around the strategic modification and elaboration of this core structure.

Synthetic Pathways to Key VHL Ligand Intermediates

The synthesis of VHL ligands like VH032 typically involves the preparation of a key intermediate that incorporates the central aromatic or heteroaromatic core. A common and crucial intermediate is a functionalized benzylamine derivative, which is then coupled to the hydroxyproline scaffold.

Synthesis of the Thiazole-Containing Benzylamine Intermediate

A prevalent structural motif in VHL ligands is the 4-(4-methylthiazol-5-yl)benzyl group. The synthesis of the corresponding amine is a critical step and can be achieved through several routes. One efficient method involves a Palladium-catalyzed C-H arylation of 4-methylthiazole with a protected 4-bromobenzylamine derivative.

Experimental Protocol: Palladium-Catalyzed C-H Arylation

-

Reactants: 4-bromobenzylamine (protected, e.g., as a Boc-carbamate), 4-methylthiazole, Palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., KOAc), and a suitable solvent (e.g., DMA).

-

Reaction Setup: Combine the protected 4-bromobenzylamine, 4-methylthiazole, KOAc, and Pd(OAc)₂ in anhydrous DMA under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction Conditions: Heat the reaction mixture to 130-150°C for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired thiazole-containing benzylamine intermediate.

Diagram of the Synthetic Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application